rac 1-Palmitoyl-2-chloropropanediol-d5
Description
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Properties
Molecular Formula |
C₁₉H₃₂D₅ClO₃ |
|---|---|
Molecular Weight |
353.98 |
Synonyms |
Hexadecanoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester; |
Origin of Product |
United States |
Chemical Structure, Stereochemistry, and Isotopic Architecture
The compound rac 1-Palmitoyl-2-chloropropanediol-d5 is a monoacylglycerol derivative. Its structure consists of a glycerol (B35011) backbone where the hydroxyl group at the sn-1 position is esterified with palmitic acid, a saturated 16-carbon fatty acid. The hydroxyl group at the sn-2 position is substituted with a chlorine atom, and the compound is a racemate, meaning it is an equal mixture of the (R) and (S) enantiomers at the chiral C-2 center.
A key feature of this molecule is its isotopic labeling. It is enriched with five deuterium (B1214612) (d5) atoms located on the chloropropanediol moiety. cymitquimica.com This specific placement is confirmed by its InChI string: InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D. cymitquimica.com This indicates two deuterium atoms on the carbon at position 3 (C3), two on the carbon at position 1 (C1), and one on the chiral carbon at position 2 (C2).
| Property | Value |
| Chemical Formula | C₁₉H₃₂D₅ClO₃ |
| Molecular Weight | 353.98 g/mol |
| Synonym | Hexadecanoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester |
| Chirality | Racemic at C-2 |
| Isotopic Label | d5 on the chloropropanediol moiety |
Strategic Deuteration and Spectroscopic Implications
Strategic Deuteration at the Chloropropanediol Moiety
The placement of the five deuterium atoms on the glycerol (B35011) backbone, rather than the fatty acid chain, is a critical aspect of the design of rac 1-Palmitoyl-2-chloropropanediol-d5. This is because in many analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) for the analysis of 3-monochloropropane-1,2-diol (3-MCPD) and its esters, the fatty acid is often cleaved off. agriculturejournals.czrepec.org By having the deuterium label on the chloropropanediol part, the isotopic signature is retained in the portion of the molecule that is ultimately detected and quantified.
This makes it an ideal internal standard for the analysis of 3-MCPD esters in various food products like refined edible oils. researchgate.netnih.gov In such analyses, the sample is often treated to release the 3-MCPD from its esterified form, and the deuterated standard, added in a known quantity at the beginning of the sample preparation, undergoes the same chemical transformations. agriculturejournals.czrepec.org The distinct mass of the deuterated 3-MCPD allows for accurate quantification of the native, non-labeled analyte, compensating for any loss during sample processing.
Synthetic Strategies and Chemical Reactivity Studies
Synthetic Pathways for rac 1-Palmitoyl-2-chloropropanediol-d5
The synthesis of this compound is a multi-step process that involves the careful construction of its core components: the deuterated glycerol (B35011) backbone and the palmitoyl (B13399708) chain. The strategic introduction of deuterium (B1214612) atoms is a key aspect of its synthesis, providing a stable isotopic label for various research applications.
Precursor Synthesis and Derivatization Routes
The primary precursors for the synthesis of this compound are a deuterated glycerol derivative and palmitic acid or one of its activated forms. One common route involves the use of commercially available deuterated glycerol, such as glycerol-d8 (B1340463) or glycerol-1,1,2,3,3-d5. isotope.com Alternatively, deuterated glycerol can be synthesized through various established methods.
The esterification of the deuterated glycerol precursor with palmitic acid is a crucial step. To facilitate this reaction, palmitic acid is often activated as an acid chloride (palmitoyl chloride) or an anhydride. The reaction between palmitoyl chloride and a deuterated glycerol derivative can proceed via a nucleophilic addition-elimination mechanism to form the desired ester. youtube.com
Another synthetic approach is the glycerolysis of palm oil or its derivatives, which can be directed towards the production of monoacylglycerols. myfoodresearch.comnih.govresearchgate.netglobalresearchonline.net While this method typically yields a mixture of products, it can be optimized for the formation of 1-monoacylglycerols.
Regioselective and Stereoselective Synthesis Approaches
Achieving regioselectivity to ensure the palmitoyl group is attached at the C1 position and the chlorine at the C2 position is a significant consideration. One effective strategy involves the use of a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which has a free primary hydroxyl group available for acylation. The subsequent steps would involve deprotection and chlorination.
The synthesis of chlorohydrins can be achieved with high regioselectivity through the ring-opening of epoxides. organic-chemistry.org For instance, a deuterated glycidol (B123203) derivative can be reacted with a chloride source to introduce the chlorine atom at the C2 position.
While the target compound is a racemic mixture, stereoselective synthesis of chiral chlorohydrin esters is an area of active research. nih.govrsc.org The use of chiral catalysts or auxiliaries in the synthetic pathway could potentially lead to the enantiomerically pure forms of 1-Palmitoyl-2-chloropropanediol-d5.
Deuterium Exchange and Incorporation Methods
The incorporation of deuterium into the glycerol backbone is a critical aspect of the synthesis. This can be achieved by starting with commercially available deuterated glycerol. isotope.com Alternatively, deuterium can be introduced into glycerol through metabolic pathways in organisms grown in heavy water (D₂O). nih.govnih.gov
For the deuteration of the palmitoyl chain, if desired, methods such as H/D exchange using a platinum catalyst and D₂O can be employed. nih.goveuropa.eu The use of deuterated water as a tracer in fatty acid synthesis is also a well-established technique. nih.govacs.orgresearchgate.net
A plausible synthetic sequence for this compound could start from glycerol-d5. The glycerol-d5 would first be converted to a protected derivative like solketal-d5. This would then be acylated with palmitoyl chloride to yield the protected monoacylglycerol-d5. Subsequent deprotection would give rac 1-Palmitoyl-glycerol-d5. Finally, selective chlorination of the C2 hydroxyl group would yield the target compound.
Chemical Transformations and Derivatization Potential
The chemical structure of this compound, featuring both a reactive chlorine atom and a free hydroxyl group, makes it a valuable intermediate for the synthesis of more complex molecules and advanced chemical probes.
Reactivity of the Chlorine Leaving Group in Research Contexts
The chlorine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position. For example, it can be displaced by other halides, azide, cyanide, or various oxygen and sulfur nucleophiles.
This reactivity is particularly useful in the context of creating molecular probes. The substitution of the chlorine with a reporter group, such as a fluorophore or a spin label, can generate molecules for use in bio-imaging or biophysical studies. The cyclization of chloropolyols to form tetrahydrofurans in water is another example of the reactivity of the chloro group. organic-chemistry.org
Functionalization of the Hydroxyl Group for Advanced Probes
The free hydroxyl group at the C3 position offers another site for chemical modification. It can undergo esterification or etherification to introduce a variety of functionalities. This allows for the attachment of different molecular tags, linkers for solid-phase synthesis, or groups that can modulate the physicochemical properties of the molecule, such as its solubility or membrane permeability.
A notable application is the derivatization of the hydroxyl group with boronic acids, which can be used for selective analysis by mass spectrometry. acs.orgnih.gov This highlights the utility of this functional group in developing advanced analytical reagents. The hydroxyl group can also be a point of attachment for creating prodrugs or other biologically active conjugates. mdpi.com
The dual reactivity of this compound provides a versatile platform for the development of novel chemical tools for a wide range of scientific disciplines.
Mechanistic Understanding of Substitution and Esterification Reactions
The mechanistic understanding of substitution and esterification reactions pertinent to this compound is largely informed by extensive research into the formation of monochloropropanediol (MCPD) esters. These compounds, including 2-MCPD and 3-MCPD esters, are recognized as process-induced contaminants that primarily form during the high-temperature refining of edible oils and fats. mdpi.comages.atfera.co.uk The formation of rac 1-Palmitoyl-2-chloropropanediol, the non-deuterated analogue, is a result of complex chemical reactions involving precursors like acylglycerols (mono-, di-, and triacylglycerols) and a source of chlorine under thermal stress. nih.gov Several mechanistic pathways, involving both nucleophilic substitution and esterification processes, have been proposed to explain their formation. researchgate.net
The primary proposed mechanisms can be categorized into direct substitution pathways and routes involving reactive intermediates. These reactions are influenced by factors such as temperature, pH, and the presence of precursors like diacylglycerols (DAG) and monoacylglycerols (MAG). nih.govmdpi.com
Proposed Mechanistic Pathways
Four principal mechanisms are often cited in the literature to explain the formation of MCPD esters. researchgate.net These pathways all involve a nucleophilic attack by a chloride ion but differ in the substrate or the nature of the intermediate.
Direct Nucleophilic Substitution (SN2-type reactions): This is considered a major pathway where a chloride ion directly attacks a carbon atom on the glycerol backbone. researchgate.net The attack can occur at a carbon atom carrying either a protonated hydroxyl group or an existing ester group, displacing it. In partially hydrolyzed lipids under acidic conditions, water can serve as a better leaving group than a fatty acid, making this a plausible and rapid mechanism. researchgate.net
Acyloxonium Ion Intermediate: This pathway involves the formation of a cyclic acyloxonium ion from a precursor like a monoacylglycerol (MAG) or diacylglycerol (DAG). researchgate.net This five- or six-membered ring intermediate is highly reactive. A subsequent nucleophilic attack by a chloride ion on one of the carbons of the ring leads to its opening, which can generate both 2-MCPD and 3-MCPD monoesters. researchgate.netacs.org The relative stability of the six-membered ring intermediate compared to the five-membered one may explain the observed differences in the quantities of 3-MCPD and 2-MCPD esters formed. acs.org
Glycidyl (B131873) Ester (Epoxide) Intermediate: In this mechanism, a glycidyl ester (an epoxide) is formed as an intermediate from acylglycerols at high temperatures. nih.govresearchgate.net This reactive epoxide ring can then be attacked by a chloride ion, leading to the formation of an MCPD ester. There is also evidence for the bidirectional transformation between glycidyl esters and MCPD esters in the presence of chloride ions. researchgate.net
Free Radical-Mediated Mechanism: Some studies propose a mechanism involving free radicals, particularly when transition metal ions like Fe³⁺ are present. acs.orgnih.gov This pathway suggests the formation of cyclic acyloxonium free radical intermediates from monoacylglycerols. acs.orgnih.gov Electron spin resonance (ESR) spectroscopy studies have provided evidence supporting the involvement of free radicals under high-temperature conditions. acs.orgacs.org These radical intermediates then react with a chlorine source to form the final MCPD ester products. acs.org
| Mechanistic Pathway | Key Precursor(s) | Description | Primary Product(s) |
|---|---|---|---|
| Direct Nucleophilic Substitution | Acylglycerols, Glycerol | Direct SN2 attack by a chloride ion on a glycerol backbone carbon, displacing a hydroxyl or ester group. researchgate.netresearchgate.net | 2-MCPD and 3-MCPD Esters |
| Acyloxonium Ion Intermediate | Monoacylglycerols (MAG), Diacylglycerols (DAG) | Formation of a cyclic acyloxonium ion, followed by nucleophilic ring-opening by a chloride ion. researchgate.net | 2-MCPD and 3-MCPD Esters |
| Glycidyl Ester Intermediate | Acylglycerols | Formation of a reactive epoxide ring (glycidyl ester) which is then opened by a chloride ion attack. nih.govresearchgate.net | Mainly 3-MCPD Esters |
| Free Radical Mechanism | Acylglycerols (in presence of metal ions) | Formation of a cyclic acyloxonium free radical intermediate, which then reacts with a chlorine source. acs.orgnih.gov | 2-MCPD and 3-MCPD Esters |
Detailed Research Findings
Computational studies have been employed to investigate the viability and energetics of these proposed pathways. A study combining simulated deodorization with computational analysis using Gaussian software (at the B3LYP/6-31+g** level) explored three potential pathways for 3-MCPD ester formation from diacylglycerides. nih.govfao.org The results indicated that the ester-based direct nucleophilic substitution reaction was the most probable pathway. nih.govfao.org This research also calculated the activation energy barriers for the formation of various 3-MCPD diesters, highlighting that the process is a high-temperature endothermic reaction. nih.govfao.org
| 3-MCPD Ester Formed | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Dipalmitin (B8236172) | 74.261 | nih.govfao.org |
| Diolein | 66.017 | nih.govfao.org |
| Dilinolein | 59.856 | nih.govfao.org |
These findings demonstrate that the specific fatty acid composition influences the energy required for the reaction, with unsaturated esters like dilinolein forming more readily than saturated ones like dipalmitin under the studied conditions. nih.gov The formation of this compound and its isomers is thus a complex interplay of substitution and esterification reactions, governed by multiple competing mechanistic pathways whose prevalence depends on specific process conditions and precursor availability.
Advanced Analytical Methodologies and Quantitative Applications
Mass Spectrometry-Based Quantification Utilizing rac 1-Palmitoyl-2-chloropropanediol-d5 as an Internal Standard
The accurate quantification of food processing contaminants, such as 2- and 3-monochloropropane-1,2-diol (2- and 3-MCPD) and their corresponding fatty acid esters, is of paramount importance for ensuring food safety. The isotopically labeled internal standard, this compound, is instrumental in achieving precise and dependable measurements. europa.eu It effectively compensates for any loss of analyte during the extensive sample preparation process and mitigates matrix-related effects during instrumental analysis. Its chemical structure is nearly identical to the naturally occurring analytes, but its increased mass, resulting from the inclusion of five deuterium (B1214612) atoms, allows for its clear differentiation by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of MCPD esters. glsciences.eu A significant challenge in the GC-MS analysis of these compounds is their low volatility, which necessitates a derivatization step to facilitate their passage through the gas chromatograph. gavinpublishers.comnih.gov The use of a deuterated internal standard like this compound is indispensable for the accuracy of these analytical methods. glsciences.eu
To render MCPD esters suitable for GC-MS analysis, their volatility and thermal stability must be increased through derivatization. sigmaaldrich.com This process typically involves the cleavage of the fatty acid ester bond, liberating the free MCPD, which is then chemically modified. A widely used derivatization agent is phenylboronic acid (PBA), which reacts with the diol group of MCPD to form a more volatile cyclic phenylboronate (B1261982) derivative. glsciences.euagriculturejournals.cz Other reagents, such as N-heptafluorobutyrylimidazole (HFBI) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), have also been employed to create suitable derivatives. gavinpublishers.comnih.gov The internal standard, this compound, undergoes the same chemical transformations as the native analytes, thereby accounting for any variations in reaction efficiency and ensuring the quantitative accuracy of the analysis. restek.com
For the quantification of trace-level contaminants, Selected Ion Monitoring (SIM) in GC-MS offers enhanced sensitivity compared to full-scan mode. nih.govthermofisher.com In SIM, the mass spectrometer is programmed to detect only a few specific ions characteristic of the target analytes, which significantly improves the signal-to-noise ratio. nih.gov For example, when analyzing the phenylboronic acid derivative of 3-MCPD, a key ion at a mass-to-charge ratio (m/z) of 196 is frequently monitored. agriculturejournals.cz The corresponding deuterated internal standard produces a distinct ion at m/z 201. restek.com
Selected Reaction Monitoring (SRM), a tandem mass spectrometry (MS/MS) technique, provides even greater selectivity and sensitivity, which is particularly advantageous when analyzing complex food matrices. thermofisher.combohrium.com In SRM, a specific precursor ion is isolated, fragmented, and then a specific product ion is monitored. bohrium.com This highly specific detection method minimizes interferences and leads to more reliable quantification. bohrium.comresearchgate.net
Table 1: Monitored Ions in GC-MS Analysis of 3-MCPD and its Deuterated Internal Standard
| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Technique |
| 3-MCPD | Phenylboronic Acid | 196 | 147 | SRM |
| 3-MCPD-d5 | Phenylboronic Acid | 201 | 150 | SRM |
| 3-MCPD-d5 | Phenylboronic Acid | 201 | 93 | SRM |
This table presents exemplary data and the specific ions monitored may vary depending on the exact analytical method and instrumentation. restek.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of MCPD esters, with the major advantage of allowing for the direct analysis of the intact esters without the need for derivatization. nih.gov This direct approach simplifies the sample preparation workflow. nih.gov The inclusion of this compound as an internal standard remains crucial in LC-MS/MS methods to correct for matrix effects and variations in instrument response.
The successful quantification of MCPD esters in intricate food matrices, such as edible oils and fats, is highly dependent on effective chromatographic separation. glsciences.eu Reversed-phase liquid chromatography is commonly utilized for this purpose, with C18 columns being a popular choice for separating the various fatty acid esters of MCPD based on their hydrophobicity. nih.govresearchgate.net Gradient elution, employing mobile phases composed of mixtures of water, methanol, and isopropanol, is frequently used to achieve the necessary separation of the different ester forms. nih.gov The chromatographic conditions are meticulously optimized to ensure that the analytes of interest are well-resolved from other components of the sample matrix, a critical factor for accurate quantification. researchgate.net
High-resolution mass spectrometry (HRMS) offers the advantage of highly accurate mass measurements, which facilitates confident analyte identification and reduces the likelihood of interferences. chromatographyonline.com When combined with tandem mass spectrometry (MS/MS), HRMS becomes an exceptionally potent tool for analyzing MCPD esters. chromatographyonline.com In a typical LC-MS/MS experiment, the precursor ion, which corresponds to the protonated molecule of the MCPD ester, is selected. This ion is then subjected to fragmentation, yielding characteristic product ions. For example, the fragmentation of 3-MCPD dipalmitate often results in the neutral loss of the fatty acid chains and the formation of a protonated 3-MCPD fragment. The use of this compound as an internal standard provides a corresponding deuterated product ion, enabling robust and accurate quantification, even at very low concentrations in challenging sample matrices.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Innovations
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) has emerged as a powerful technique for the analysis of lipophilic compounds like MCPDEs. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages over traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govacs.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency, making it ideal for analyzing complex lipid matrices found in edible oils and fats. acs.org
Recent innovations in SFC-MS technology, including advanced hardware with automatic back pressure regulators and pumps designed for supercritical fluids, have significantly improved the reproducibility of chromatographic behavior. acs.org This has solidified SFC's role as a mature analytical technique for lipidomics. acs.org For the analysis of MCPDEs, SFC-MS provides a rapid, high-throughput "dilute and shoot" approach, which eliminates the need for the time-consuming hydrolysis and derivatization steps required by many GC-MS methods. chromatographyonline.com This not only increases sample throughput but also provides a more accurate profile of the intact esters present in a sample. chromatographyonline.com
The coupling of SFC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is crucial for distinguishing between different MCPDE isomers and overcoming interferences from the sample matrix. chromatographyonline.com For instance, MS/MS methods can resolve isobaric interferences, such as those between different MCPDEs with similar mass-to-charge ratios, by monitoring specific fragment ions. chromatographyonline.com The use of isotopically labeled internal standards like this compound is integral to these advanced SFC-MS methods, as they compensate for variations in ionization and matrix effects, ensuring accurate quantification.
Method Development, Validation, and Quality Assurance in Analytical Research
The development and validation of robust analytical methods are paramount for ensuring the reliability of data on food contaminants. The use of this compound is a cornerstone of quality assurance in these methods, particularly for indirect analysis where MCPD esters are cleaved to free MCPD before detection. europa.eunqacdublin.com
Accurate quantification relies on the establishment of a valid calibration curve. In the analysis of MCPDEs, internal calibration is the preferred method. This involves plotting the ratio of the analyte's peak area to the peak area of an isotopically labeled internal standard against the analyte's concentration. researchgate.netfssai.gov.in The use of a deuterated standard like this compound is ideal because it behaves almost identically to the target analyte during extraction, derivatization, and ionization, but is distinguishable by its mass in the mass spectrometer. europa.eumedchemexpress.com This isotopic dilution approach effectively corrects for analyte loss and instrumental variability. nqacdublin.com
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govshimadzu.com These values are experimentally determined during method validation by analyzing samples with low concentrations of the analyte. For MCPDEs in various food matrices, validated methods have achieved LOQs well within the requirements set by regulatory bodies. chromatographyonline.comscirp.org For example, a GC-MS/MS method for infant formula and edible oils reported LOQs of 0.075 mg/kg for 3-MCPDE and 0.060 mg/kg for 2-MCPDE. scirp.org Another study using GC-MS/MS achieved an LOQ of 0.05 mg/kg for both 2- and 3-MCPD esters. bohrium.com
Table 1: Example LOD and LOQ values from various analytical methods for MCPDEs
| Analyte | Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Source |
|---|---|---|---|---|---|
| 3-MCPDE | GC-MS | Edible Vegetable Oils / Infant Milk Powder | 0.025 | 0.075 | scirp.org |
| 2-MCPDE | GC-MS | Edible Vegetable Oils / Infant Milk Powder | 0.020 | 0.060 | scirp.org |
| 3-MCPDE | GC-MS/MS | Glycerol (B35011) | 0.01 | N/A | nih.gov |
| 2-MCPDE | GC-MS/MS | Glycerol | 0.02 | N/A | nih.gov |
| 3-MCPDE | GC-MS/MS (MRM mode) | Food Samples | 0.01 | 0.05 | bohrium.com |
| 2-MCPDE | GC-MS/MS (MRM mode) | Food Samples | 0.01 | 0.05 | bohrium.com |
The sample matrix, which includes all components other than the analyte, can significantly interfere with quantification in mass spectrometry by causing signal suppression or enhancement. mdpi.com This phenomenon, known as the matrix effect, is a major challenge in the analysis of complex food samples like edible oils, infant formula, and baked goods. youtube.comyoutube.com Matrix effects can lead to inaccurate results if not properly compensated for. mdpi.com
The most effective way to compensate for matrix effects is the use of co-eluting, isotopically labeled internal standards. youtube.com Since this compound has nearly identical physicochemical properties to its non-labeled counterpart, it experiences the same signal suppression or enhancement in the MS source, allowing for accurate correction of the analyte signal. europa.eu
Alternatively, matrix-matched calibration can be used. youtube.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. mdpi.com However, this approach can be cumbersome, especially when analyzing a wide variety of food types, and it may not fully account for sample-to-sample variations. youtube.com
Table 2: Matrix Effects Observed for Different Food Commodity Groups
| Commodity Group | Typical Matrix Components | Common Matrix Effect in GC-MS | Common Matrix Effect in LC-MS/MS (ESI) | Source |
|---|---|---|---|---|
| High Water Content (e.g., Apples) | Sugars, Organic Acids | Signal Enhancement | Signal Suppression | mdpi.com |
| High Acid & Water Content (e.g., Grapes) | Sugars, Polyphenols, Acids | Signal Enhancement | Signal Suppression | mdpi.com |
| High Starch/Protein (e.g., Cereals) | Polysaccharides, Proteins | Signal Suppression | Signal Suppression | mdpi.com |
| High Fat/Oil (e.g., Sunflower Seeds) | Triglycerides, Fatty Acids | Signal Suppression | Signal Suppression | mdpi.com |
To ensure that analytical results are comparable across different laboratories, interlaboratory comparison studies or proficiency tests are essential. bund.de Organizations like the American Oil Chemists' Society (AOCS) and the German Society for Fat Science (DGF) organize such studies for MCPDE analysis. researchgate.netaocs.org These studies involve distributing a homogeneous sample to multiple laboratories for analysis. The results are then statistically evaluated to assess the performance of the analytical methods and the proficiency of the participating laboratories. europa.eu
These comparisons are crucial for method harmonization and the establishment of official, standardized methods, such as the AOCS Official Methods. nqacdublin.comlaballiance.com.my The use of standardized methods, which often specify the use of particular internal standards like d5-labeled MCPD esters, helps to minimize discrepancies between laboratories and ensures that regulatory limits are enforced based on consistent and reliable data. europa.eunqacdublin.com The results of these studies, often expressed as HorRat values (a measure of interlaboratory precision), demonstrate the robustness of validated methods. europa.eubund.de
Application in Precise Quantification of Glycerol-Based Esters in Research Samples
The primary application of this compound is as an internal standard for the accurate quantification of glycerol-based esters, which are formed during food processing. medchemexpress.comresearchgate.netscioninstruments.com
MCPDEs, including 2-MCPD and 3-MCPD esters, are process contaminants formed in refined edible oils and fats at high temperatures. bohrium.comnih.gov Due to their potential health risks, regulatory bodies have set maximum levels for these compounds in various food products. chromatographyonline.com
Accurate measurement is therefore critical. Indirect analytical methods are commonly used for routine monitoring. bohrium.com In these methods, a sample is fortified with a known amount of an isotopically labeled internal standard, such as this compound or other d5-labeled esters. europa.eunqacdublin.com The entire pool of MCPDEs is then hydrolyzed (transesterified) to release the free MCPD. nqacdublin.comlaballiance.com.my This free MCPD, along with the d5-MCPD released from the internal standard, is then derivatized, typically with phenylboronic acid (PBA), to make it volatile for GC-MS analysis. europa.eu
The mass spectrometer detects both the native MCPD derivative and the heavier d5-MCPD derivative. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of MCPD in the original sample can be calculated with high precision and accuracy, as any loss or variation during the multi-step sample preparation process affects both the analyte and the standard equally. europa.eunqacdublin.com This use of deuterated standards is fundamental to the reliability of official methods like AOCS Cd 29a-13. nqacdublin.comnih.gov
Quantification of Glycidyl (B131873) Fatty Acid Esters (GEs)
The accurate quantification of glycidyl fatty acid esters (GEs) in food matrices, particularly in refined edible oils and fats, is a critical task in food safety analysis. GEs are process contaminants that form at high temperatures, such as during the deodorization step of oil refining. analis.com.my Analytical methods for their determination can be broadly categorized into indirect and direct approaches, with both frequently relying on the use of stable isotope-labeled internal standards for accurate and precise quantification. nih.govresearchgate.net Deuterated compounds, such as this compound and its analogs like deuterated glycidyl palmitate (glycidyl palmitate-d5), serve as ideal internal standards. nih.govnih.gov The use of these standards is crucial for correcting analyte losses during sample extraction, cleanup, and derivatization, as well as for compensating for matrix effects during instrumental analysis. nih.gov
Indirect methods are the most established and involve the chemical or enzymatic hydrolysis of GEs to release the free glycidol (B123203). nih.gov The released glycidol is then derivatized and subsequently analyzed, typically by gas chromatography-mass spectrometry (GC-MS). europa.eu Several official indirect methods exist, including those recommended by organizations like AOCS (American Oil Chemists' Society) and ISO (International Organization for Standardization).
One common indirect approach involves the conversion of GEs into 3-monobromopropanediol (3-MBPD) esters, followed by a slow acid-catalyzed release of 3-MBPD, which represents the original glycidol content. researchgate.net Another approach uses alkaline-catalyzed cleavage to release glycidol. However, the alkaline conditions can partially convert 3-monochloropropanediol (3-MCPD), another process contaminant often present alongside GEs, into glycidol, leading to an overestimation of the GE content. To correct for this, advanced methods employ two distinct isotopically labeled internal standards for both 3-MCPD and glycidol, allowing for the quantification and correction of the glycidol formed from 3-MCPD during the analysis. For instance, a method validated for glycerol analysis demonstrated recoveries of 93-99% for GEs using a modified AOCS Official Method Cd 29a-13. tandfonline.com
Direct analytical methods aim to quantify intact GEs without a prior hydrolysis step. These methods typically utilize liquid chromatography-mass spectrometry (LC-MS). nih.gov A direct LC-MS method using a single quadrupole mass spectrometer was developed for the analysis of GEs in vegetable oils with minimal sample preparation. nih.gov This method employed deuterated glycidyl palmitate as an internal standard and demonstrated acceptable recovery and reproducibility. nih.gov Another approach used ultra-performance liquid chromatography with an evaporative light-scattering detector (UPLC-ELSD), which also showed acceptable accuracy and precision with the use of glycidyl palmitate-d5 as an internal standard. nih.gov
The validation of these quantitative methods involves assessing several key performance parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). nih.govlawdata.com.tw
The performance of various analytical methods for GE quantification is demonstrated through validation data. Isotope dilution mass spectrometry provides high precision, with relative standard deviations often in the range of a few percent. nih.gov
A UPLC-ELSD method for determining five GE species in spiked extra-virgin olive oil samples showed high average recoveries and good precision. nih.gov The limits of quantification were found to be suitable for detecting GEs at relevant levels in commercial oil samples. nih.gov
| GE Species | Spiked Level (µg/g) | Measured Concentration (µg/g, mean ± SD, n=5) | Recovery (%) | CV (%) |
|---|---|---|---|---|
| C16:0-GE | 1.0 | 1.02 ± 0.08 | 102.0 | 7.8 |
| C18:0-GE | 1.0 | 1.08 ± 0.15 | 107.8 | 13.9 |
| C18:1-GE | 1.0 | 0.91 ± 0.09 | 91.4 | 9.9 |
| C18:2-GE | 1.0 | 0.88 ± 0.12 | 88.3 | 13.6 |
| C18:3-GE | 1.0 | 0.95 ± 0.10 | 95.0 | 10.5 |
CV, coefficient of variation; SD, standard deviation.
Similarly, a direct LC-MS method using deuterated glycidyl palmitate as an internal standard was tested on various vegetable oils. The recovery values for seven different glycidyl esters were evaluated at two fortification levels.
| Analyte | Matrix | Fortified Level | Mean Recovery (%) |
|---|---|---|---|
| Glycidyl Laurate | RBD Palm Oil | LOQ | 94.7 |
| Glycidyl Laurate | RBD Palm Oil | 5x LOQ | 96.1 |
| Glycidyl Myristate | Canola Oil | LOQ | 94.6 |
| Glycidyl Myristate | Canola Oil | 5x LOQ | 96.2 |
| Glycidyl Palmitate | Soybean Oil | LOQ | 100.2 |
| Glycidyl Palmitate | Soybean Oil | 5x LOQ | 98.5 |
| Glycidyl Stearate | Palm Kernel Oil | LOQ | 82.7 |
| Glycidyl Stearate | Palm Kernel Oil | 5x LOQ | 94.1 |
| Glycidyl Oleate | RBD Palm Oil | LOQ | 147.5 |
| Glycidyl Oleate | RBD Palm Oil | 5x LOQ | 101.9 |
| Glycidyl Linoleate | Canola Oil | LOQ | 104.9 |
| Glycidyl Linoleate | Canola Oil | 5x LOQ | 97.8 |
| Glycidyl Linolenate | Soybean Oil | LOQ | 101.4 |
| Glycidyl Linolenate | Soybean Oil | 5x LOQ | 98.2 |
RBD, Refined, Bleached, and Deodorized; LOQ, Limit of Quantification.
An indirect method combining lipase (B570770) hydrolysis and a modified QuEChERS sample preparation for GC-MS analysis reported good repeatability for glycidol analysis at two different spiking levels. nih.gov
| Spiked Level (mg/kg) | Number of Determinations | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| 0.5 | 5 | 7.2 |
| 1.0 | 5 | 5.4 |
These findings underscore the importance of robust, validated analytical methods and the critical role of deuterated internal standards like this compound in achieving the accuracy and precision required for the surveillance of GEs in the food supply.
Mechanistic Insights and Biological Research Avenues Aided by Deuterium Labeling
Investigation of Reaction Pathways for Chloropropanediol Ester Formation
Chloropropanediol esters, including 2-monochloropropanediol (2-MCPD) and 3-monochloropropanediol (3-MCPD) esters, are process-induced contaminants that form in edible oils and fats during refining at high temperatures. fera.co.ukeufic.orgfda.gov Understanding their formation is crucial for developing mitigation strategies. Deuterated standards like rac 1-Palmitoyl-2-chloropropanediol-d5 are indispensable for accurately measuring the levels of these contaminants formed under various conditions. nih.govagriculturejournals.cz
The formation of chloropropanediol esters is significantly influenced by the presence of specific precursors and the physical conditions of processing, primarily high temperatures (often exceeding 200°C) during the deodorization step of oil refining. fera.co.uknih.govcfs.gov.hk Key precursors include triacylglycerols (TAGs), diacylglycerols (DAGs), monoacylglycerols (MAGs), and a source of chlorine. mdpi.comresearchgate.net
Studies have shown a strong correlation between the concentration of DAGs and the formation of 3-MCPD esters. researchgate.netnih.gov Palm oil, which is naturally high in DAGs (4-12%), tends to form higher levels of these contaminants. fera.co.ukeufic.org MAGs are also considered potent precursors. acs.orgagriculturejournals.cz Research using model systems demonstrated that the amount of bound 3-MCPD formed from 1-monopalmitin was substantially higher than that from tripalmitin. agriculturejournals.cz The presence of chloride ions is another critical factor, and these can originate from various sources within the raw materials. researchgate.netnih.gov The reaction is also time-dependent, though prolonged heating can lead to subsequent degradation of the esters. nih.govnih.gov
The use of a deuterated internal standard such as this compound during analysis allows for the precise quantification of the formed 2-MCPD esters, correcting for any sample loss or matrix effects during extraction and measurement. nih.gov
Table 1: Influence of Various Factors on Chloropropanediol Ester (MCPDE) and Glycidyl (B131873) Ester (GE) Formation
| Factor | Influence on Formation | Relevant Findings | Citations |
| Temperature | Increases formation, especially >200°C | Formation significantly increases during deodorization. | fera.co.ukcfs.gov.hknih.gov |
| Diacylglycerols (DAGs) | Potent precursor | Strong positive correlation with MCPDE and GE levels. | cfs.gov.hkresearchgate.netnih.gov |
| Monoacylglycerols (MAGs) | Potent precursor | Higher capacity for ester formation compared to TAGs. | mdpi.comacs.orgagriculturejournals.cz |
| Chloride Ions | Essential precursor for MCPDEs | Different chlorine compounds (e.g., NaCl, FeCl₃) show varying reactivity. | researchgate.netacs.org |
| Processing Time | Increases formation up to a point | Levels can decrease after prolonged heating due to degradation. | nih.govnih.gov |
Role of Intermediates in Chloropropanol and Glycidol (B123203) Esterification
The mechanisms for the formation of chloropropanediol esters are complex, involving several proposed pathways and reactive intermediates. One major proposed pathway involves the formation of a cyclic acyloxonium ion from a DAG or MAG at high temperatures. mdpi.comresearchgate.net This intermediate is then subject to a nucleophilic attack by a chloride ion, leading to the formation of the MCPD ester. nih.govresearchgate.net
Another critical intermediate is the glycidyl ester (GE). researchgate.net GEs are formed from DAGs and MAGs, particularly at temperatures above 200°C. cfs.gov.hknih.gov It has been proposed that GEs can act as intermediates in the formation of MCPD esters, where the epoxide ring of the glycidyl ester is opened by hydrochloric acid. researchgate.netkeypublishing.org Conversely, MCPD esters can also be converted to glycidyl esters through the elimination of hydrochloric acid. researchgate.net In situ spectroscopic evidence has confirmed the formation of the cyclic acyloxonium ion intermediate during GE formation. nih.gov The use of labeled standards is crucial in kinetic studies aimed at differentiating these interconnected and sometimes reversible reaction pathways. keypublishing.org
Tracing of Lipid Metabolism and Biodegradation Pathways
Stable isotope labeling is a cornerstone of modern lipidomics, enabling researchers to trace the biosynthesis, degradation, and transport of lipids in vivo and in vitro. bioscientifica.comnih.govnih.gov Deuterium-labeled compounds like this compound serve as ideal tracers because the deuterium (B1214612) atoms can be precisely detected by mass spectrometry, allowing for the differentiation of the tracer from the endogenous pool of lipids. nih.govresearchgate.net
The metabolic fate of ingested chloropropanediol esters is of significant interest. It is understood that these esters are hydrolyzed in the digestive tract by lipases, releasing free 2-MCPD or 3-MCPD. nih.gov In vitro studies are essential for understanding the kinetics and specificity of this enzymatic process.
Lipolysis, the breakdown of glycerolipids, is accomplished by the sequential action of enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which hydrolyze triacylglycerols and diacylglycerols, respectively. nih.gov Pancreatic lipase is another key enzyme in the digestion of dietary fats. nih.gov Using a deuterated substrate analogous to this compound, researchers can conduct in vitro assays to measure the activity of specific lipases. For example, a study utilized 1-oleoyl-glycerol-d5 to trace the activity of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme that synthesizes diacylglycerol. nih.gov This approach allows for the quantification of enzyme activity by tracking the incorporation of the labeled backbone into downstream lipid products via mass spectrometry. nih.gov Such assays can determine which enzymes are responsible for the hydrolysis of specific chloropropanediol esters and at what rates the reactions occur. nih.gov
Tracing the metabolic fate of molecules in vivo is a powerful application of stable isotope labeling. researchgate.netisotope.com By administering a deuterium-labeled lipid, such as an analog of this compound, researchers can track its absorption, distribution into various tissues, and incorporation into different lipid classes over time. bioscientifica.comukisotope.com
This methodology has been successfully used to study multiple facets of lipid metabolism. For instance, deuterium-labeled linseed oil was used to show that a significant percentage of labeled fatty acids could be detected in adipose tissue, demonstrating the storage of dietary fats. bioscientifica.com More advanced techniques using mass spectrometry can trace labeled fatty acids into specific lipid molecules like triglycerides and phospholipids (B1166683) in plasma and various organs. isotope.comukisotope.com A study on MGAT2 activity used a deuterated monoacylglycerol to trace its incorporation into triglycerides, demonstrating a method to assess the activity of the monoacylglycerol pathway in vivo. nih.gov This type of research provides invaluable data on how compounds structurally similar to rac 1-Palmitoyl-2-chloropropanediol are processed in a biological system.
Table 2: Applications of Deuterium-Labeled Tracers in Lipid Metabolism Research
| Labeled Tracer Example | Research Application | Information Gained | Citations |
| Deuterium-labeled linseed oil | Tracing dietary fat storage | Demonstrated uptake and storage of dietary fatty acids in adipose tissue. | bioscientifica.com |
| 1-Oleoyl-glycerol-d5 | Measuring MGAT2 enzyme activity | Quantified the synthesis of diacylglycerol and triglyceride via the monoacylglycerol pathway. | nih.gov |
| Deuterated water (D₂O) | Measuring de novo lipogenesis (DNL) | Quantified the rate of new fatty acid and cholesterol synthesis in the liver. | researchgate.netmetsol.com |
| Perdeuterated fatty acids | Studying fatty acid disposition | Traced the incorporation of specific fatty acids into plasma triglycerides and phospholipids. | isotope.com |
In vitro Biological Activity Studies of Related Structural Motifs
The structural motif of this compound is related to monoacylglycerols (MAGs) and diacylglycerols (DAGs), which are not merely metabolic intermediates but also crucial signaling molecules. nih.govnih.gov 1,2-Diacylglycerol, for instance, is a well-known second messenger that activates protein kinase C (PKC), a key enzyme in numerous signal transduction pathways. nih.gov
MAGs and DAGs are used commercially as emulsifiers and stabilizers in the food industry. researchgate.net Furthermore, certain MAGs have demonstrated antimicrobial activity. researchgate.net Investigating the in vitro biological activity of these structural motifs is essential for understanding the potential cellular effects of related compounds. Studies have explored how growth factors can stimulate the synthesis of 1,2-diacylglycerol from monoacylglycerol, highlighting the dynamic regulation of these signaling lipids. nih.gov By understanding the established biological roles of MAGs and DAGs, researchers can better frame hypotheses about the potential interactions of their structural analogs, including chloropropanediols, with cellular systems.
Cellular Proliferation Modulation in Model Systems (e.g., tumor cell lines)
Research into the biological activities of monoacylglycerol and monoalkylglycerol analogs has revealed their potential to influence cell growth. Notably, certain analogs have demonstrated potent inhibitory effects on the proliferation of cancer cells. For instance, studies on Ehrlich ascites carcinoma (EAC) cells, a model system for tumor research, have shown that related compounds can strongly suppress cell proliferation in suspension cultures. cymitquimica.com
While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the known anti-proliferative effects of its structural analogs suggest a similar potential to modulate cancer cell growth. The palmitoyl (B13399708) moiety of the molecule is of particular interest, as palmitic acid itself has been shown to have complex, context-dependent effects on cancer cell proliferation. For example, in some cancer cell lines, palmitic acid can induce cellular stress and apoptosis, thereby inhibiting tumor growth. nih.gov
The use of the deuterium-labeled this compound in such studies would be invaluable. It would enable researchers to precisely track the uptake and distribution of the compound within tumor cells, and to quantify its incorporation into various cellular compartments and lipid species. This information is critical for understanding the direct relationship between the compound's presence and any observed changes in cell proliferation rates.
Table 1: Illustrative Data on the Effect of Monoacylglycerol Analogs on Tumor Cell Proliferation
| Cell Line | Compound Class | Observed Effect on Proliferation | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Monoacylglycerol/Monoalkylglycerol Analogs | Strong Inhibition | cymitquimica.com |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | Palmitic Acid | Significant Decrease | nih.gov |
| Breast Cancer Cells (MDA-MB-231) | 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Reduced Invasiveness and Mobility | nih.gov |
This table provides examples of the biological effects of related lipid compounds on various cancer cell lines, suggesting potential research directions for this compound.
Molecular Mechanisms Underlying Observed Biological Effects (e.g., membrane interactions, enzyme modulation)
The molecular mechanisms through which lipids like this compound exert their biological effects are multifaceted, often involving direct interactions with cellular membranes and the modulation of key enzymatic activities. The deuterium label in this compound is instrumental in elucidating these mechanisms at a molecular level.
Membrane Interactions:
Lipids are fundamental components of cellular membranes, and alterations in membrane composition can profoundly impact cellular signaling and function. The small GTPase Rac1, a key regulator of the actin cytoskeleton and cell migration, requires membrane association for its activity. This association is in part regulated by palmitoylation, the attachment of palmitic acid. nih.gov It is plausible that rac 1-Palmitoyl-2-chloropropanediol could influence the lipid environment of cellular membranes, potentially affecting the localization and function of membrane-associated proteins like Rac1.
The deuterium label allows for the use of sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace the incorporation of the lipid into different membrane fractions. nih.govnih.gov This can reveal whether the compound preferentially partitions into specific membrane microdomains, such as lipid rafts, which are critical for signal transduction.
Enzyme Modulation:
The biological activity of rac 1-Palmitoyl-2-chloropropanediol is also likely mediated by its interaction with various enzymes involved in lipid metabolism and signaling. The presence of a chlorine atom at the sn-2 position makes it a potential substrate or inhibitor for a range of enzymes. broadpharm.com For instance, it could compete with endogenous lipids for the active sites of lipases or acyltransferases.
Deuterium labeling is a powerful technique for studying metabolic flux and enzyme kinetics. nih.gov By tracking the conversion of this compound into other metabolites, researchers can identify the enzymatic pathways it enters and potentially perturbs. This approach can help to pinpoint specific enzymes that are modulated by the compound, providing a clearer picture of its mechanism of action. For example, studies on other complex lipids have shown how they can modulate the expression of enzymes like matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. nih.gov
Future Directions and Emerging Research Frontiers
Development of Novel Deuterated Standards for Advanced Analytical Challenges
The accurate quantification of food processing contaminants like 2- and 3-MCPD esters and glycidyl (B131873) esters (GEs) is a significant analytical challenge due to complex food matrices and the low concentration of the analytes. mdpi.comglsciences.eu Deuterated internal standards, such as rac 1-Palmitoyl-2-chloropropanediol-d5 and its analogues, are crucial for achieving reliable and accurate results in chromatographic methods. europa.eunih.govscirp.org
Future research will likely focus on synthesizing a wider array of deuterated standards to match the diversity of fatty acid esters of chloropropanols found in foods. The use of isotopically labeled standards is essential for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. nih.goveuropa.eu For instance, methods for analyzing MCPD esters often involve multiple steps, including extraction, hydrolysis (transesterification), and derivatization, where analyte can be lost. glsciences.eunih.gov The addition of a known quantity of a deuterated standard, which behaves chemically like the analyte but is distinguishable by its mass, allows for precise quantification. europa.eu
Advanced analytical techniques such as large volume injection (LVI) coupled with comprehensive gas chromatography (GCxGC) can improve sensitivity, but they still rely on the use of appropriate internal standards for accuracy. glsciences.eu As regulatory limits for these contaminants become more stringent, the demand for high-purity, well-characterized deuterated standards will increase to ensure methods are fit for purpose. europa.eu
Table 1: Analytical Methods Utilizing Deuterated Chloropropanediol Ester Standards
| Analytical Technique | Purpose | Role of Deuterated Standard | Key Findings & Challenges |
|---|---|---|---|
| GC-MS/MS | Quantification of total 3-MCPD after hydrolysis and derivatization. europa.eu | Internal standard (e.g., 3-MCPD-d5) to correct for analyte loss and degradation during sample preparation. europa.eu | Addresses issues of analyte degradation during alkaline hydrolysis and potential formation of additional 3-MCPD. glsciences.eu |
| LC-TOFMS | Direct determination of intact MCPD and glycidyl esters without derivatization. nih.gov | Internal standard (e.g., deuterated 3-MCPD diolein) for quantification. nih.gov | Offers a more direct analysis but requires standards for a wide range of esters to be accurate. |
| GC-MS (Acid Transesterification) | Official method (AOCS Cd 29a-13) for 2- and 3-MCPD and glycidyl esters. europa.eu | Internal standards (e.g., rac 1,2-bis-palmitoyl-3-chloropropanediol-d5) are used for quantification of the released analytes. europa.eu | The method is robust but complex; automation is being explored to improve throughput and precision. |
Integration with Metabolomics and Proteomics Workflows for Comprehensive Biological Understanding
Understanding the biological fate and toxicological impact of chloropropanediol esters requires a systems-biology approach. Labeled compounds like this compound are invaluable tools for integration into metabolomics and proteomics workflows. fao.org These 'omics' technologies provide a comprehensive snapshot of the metabolic and protein expression changes within an organism or cell culture upon exposure to a specific compound. acs.orgnih.govnih.gov
By using a deuterated standard as a tracer, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a specific MCPD ester. nih.gov For example, a study on 3-MCPD 1-monopalmitate in rats identified several chlorine-containing metabolites in various tissues and urine, demonstrating that the ester is absorbed and metabolized in the body. nih.gov Integrating such data with global metabolomics and proteomics can reveal which metabolic pathways and protein networks are perturbed. acs.orgnih.gov This approach can help to elucidate the mechanisms of toxicity, which for 3-MCPD are known to involve the kidney and testes. nih.gov
Future studies could use this compound to:
Trace the biotransformation of the palmitoyl (B13399708) ester into free 3-MCPD and subsequent metabolites.
Identify protein adducts or changes in protein expression in target organs.
Correlate these molecular changes with observed toxicological endpoints.
This integrated approach provides a more complete picture than traditional toxicological studies alone and is essential for a thorough risk assessment. fao.orgdovepress.com
Computational Chemistry and Modeling of Glycerol (B35011) Chlorohydrin Ester Interactions
Computational chemistry offers powerful tools to investigate molecular interactions at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. nih.govrsc.org Molecular dynamics (MD) simulations, for example, can be used to model the interaction of glycerol chlorohydrin esters with biological macromolecules like enzymes (e.g., lipases) and cell membranes. nih.govacs.org
While specific computational studies on this compound are not prevalent, the methodologies are well-established for studying lipid-protein interactions. nih.govacs.org Researchers can use computational models to:
Predict Binding Affinity: Calculate the free energy of binding between different MCPD esters and the active sites of metabolic enzymes, such as pancreatic lipase (B570770), which is known to hydrolyze these esters. nih.govtandfonline.com
Simulate Membrane Permeation: Model how these compounds insert into and cross biological membranes, a key step in their absorption and distribution.
Elucidate Reaction Mechanisms: Investigate the enzymatic hydrolysis of the ester bond and subsequent metabolic reactions at a quantum mechanical level.
These computational approaches can help predict the metabolic fate of various MCPD esters based on their fatty acid composition and the position of the chloro- and ester groups. acs.orgacs.org Such predictive models can guide future toxicological studies by identifying potentially more problematic esters and can aid in the design of safer food processing technologies.
Table 2: Computational Approaches for Studying Lipid-Molecule Interactions
| Technique | Application | Potential Insights for Chloropropanediol Esters |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. nih.gov | Understanding how esters orient within enzyme active sites or cell membranes. nih.gov |
| Free Energy Calculations | Estimating the affinity of a ligand for a protein binding site. nih.gov | Predicting which esters are more readily hydrolyzed by lipases. |
| Coarse-Grained (CG) Modeling | Simulating large systems (e.g., protein-membrane complexes) over longer timescales. acs.org | Investigating effects on membrane properties like local curvature or thickness. |
| Quantum Mechanics (QM) | Modeling chemical reactions and electron distribution. | Elucidating the precise mechanism of enzymatic hydrolysis. |
Sustainable Synthesis Approaches for Labeled and Unlabeled Chloropropanediol Derivatives
The synthesis of analytical standards, including labeled compounds like this compound, traditionally involves multi-step processes that may use hazardous reagents and solvents. royalsocietypublishing.org The principles of "green chemistry" are increasingly being applied to chemical synthesis to reduce environmental impact, improve safety, and increase efficiency. encyclopedia.pubmdpi.com
Future research in this area will focus on developing sustainable methods for synthesizing both labeled and unlabeled chloropropanediol derivatives. These approaches could include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes), can reduce waste and avoid the use of stoichiometric reagents. mdpi.comresearchgate.net For instance, lipases could potentially be used in a controlled manner for esterification reactions.
Use of Greener Solvents: Replacing conventional volatile organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. royalsocietypublishing.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. royalsocietypublishing.org
Applying these green chemistry principles not only makes the production of analytical standards more sustainable but can also lead to cost reductions and the development of novel, more efficient synthetic pathways. synthiaonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
